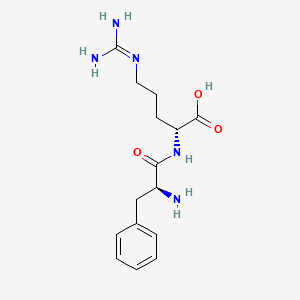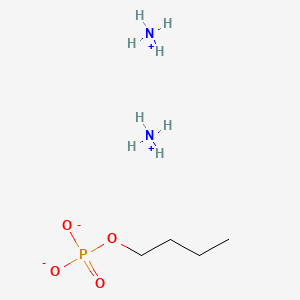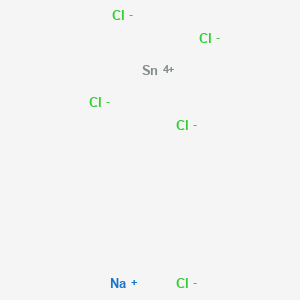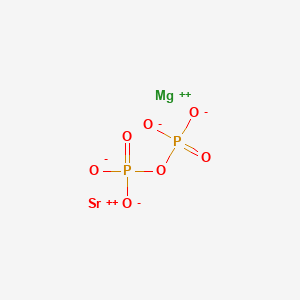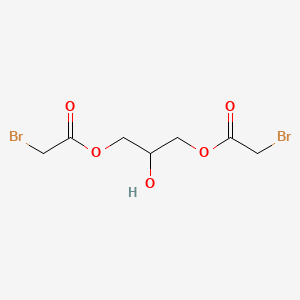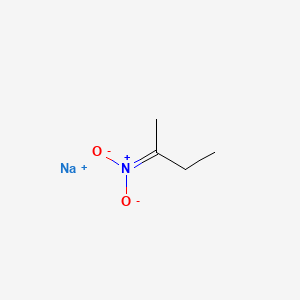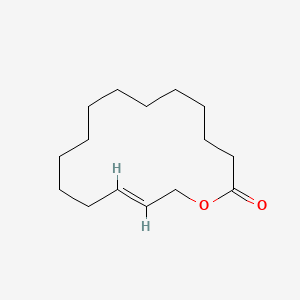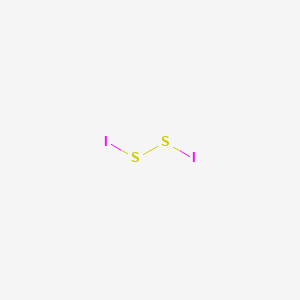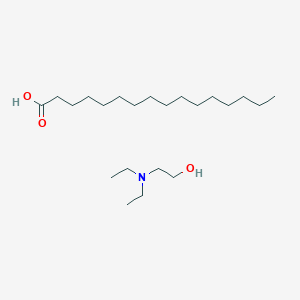
(2-Hydroxyethyl)ammonium pentadecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium pentadecyl sulphate is an organic compound with the molecular formula C17H39NO5S. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents, emulsifiers, and dispersants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)ammonium pentadecyl sulphate typically involves the reaction of pentadecyl alcohol with sulfuric acid to form pentadecyl sulphate. This intermediate is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyethyl)ammonium pentadecyl sulphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form alcohols and amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Hydroxyethyl)ammonium pentadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium pentadecyl sulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and dispersion. This property is particularly useful in applications such as emulsification and dispersion of particles .
Comparison with Similar Compounds
Sodium dodecyl sulphate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties but different ionic characteristics.
Triton X-100: A non-ionic surfactant with similar applications but different chemical structure.
Uniqueness: (2-Hydroxyethyl)ammonium pentadecyl sulphate is unique due to its specific combination of a long alkyl chain and an ammonium group, which provides distinct surfactant properties. Its ability to form stable emulsions and dispersions makes it particularly valuable in various industrial and research applications .
Properties
CAS No. |
94107-62-7 |
|---|---|
Molecular Formula |
C17H39NO5S |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
2-aminoethanol;pentadecyl hydrogen sulfate |
InChI |
InChI=1S/C15H32O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;3-1-2-4/h2-15H2,1H3,(H,16,17,18);4H,1-3H2 |
InChI Key |
VBGKQAYNBGPGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


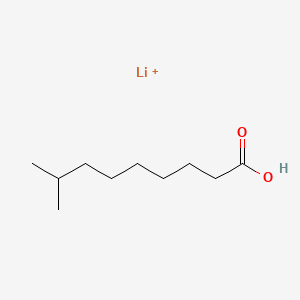
![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
